molecular formula C17H21ClN4O B5399306 (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)(4-PHENETHYLPIPERAZINO)METHANONE

(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)(4-PHENETHYLPIPERAZINO)METHANONE

Cat. No.: B5399306
M. Wt: 332.8 g/mol
InChI Key: SYVVKADUQCTJIN-UHFFFAOYSA-N
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Description

(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)(4-PHENETHYLPIPERAZINO)METHANONE is a complex organic compound that features a pyrazole ring substituted with a chlorine atom and a methyl group, as well as a piperazine ring substituted with a phenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)(4-PHENETHYLPIPERAZINO)METHANONE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical and biological properties.

Properties

IUPAC Name

(4-chloro-2-methylpyrazol-3-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O/c1-20-16(15(18)13-19-20)17(23)22-11-9-21(10-12-22)8-7-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVVKADUQCTJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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